Tetrapotassium ferrocyanide

Food Science Additive Technology Anti-caking Agent

Formulators often face excessive anti-caking agent usage and discoloration in salt. Tetrapotassium ferrocyanide (E536) solves this by delivering effective free-flow at just 5 mg/kg-a 4-5× lower dosage than ammonium ferric citrate-without yellow tint. Key procurement benefits: • Dose efficiency: 5 mg/kg vs. 20-25 mg/kg for ammonium ferric citrate • High purity (≥98%) suitable for food-grade and analytical applications • Consistent lemon-yellow crystalline solid with 28.9 g/100 mL water solubility • Stable under ambient storage; immediate global shipping available

Molecular Formula K4Fe(CN)6· 3 H2O
C6FeK4N6+4
Molecular Weight 368.34 g/mol
CAS No. 13943-58-3
Cat. No. B083441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrapotassium ferrocyanide
CAS13943-58-3
Molecular FormulaK4Fe(CN)6· 3 H2O
C6FeK4N6+4
Molecular Weight368.34 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Fe+6]
InChIInChI=1S/6CN.Fe.4K/c6*1-2;;;;;/q6*-1;+6;4*+1
InChIKeyAWDBHOZBRXWRKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrapotassium Ferrocyanide Profile


Tetrapotassium ferrocyanide (K₄[Fe(CN)₆]), CAS 13943-58-3, is a lemon-yellow crystalline inorganic salt belonging to the hexacyanoferrate(II) complex family [1]. It exhibits high water solubility (28.9 g/100 mL at 20°C for the trihydrate form), insolubility in ethanol and ether, and a density of 1.85 g/cm³ [2]. The compound is stable in air but decomposes at elevated temperatures, releasing nitrogen and forming potassium cyanide and iron carbide [1]. Its primary applications stem from its strong complexation with transition metal ions, notably its reaction with Fe³⁺ to form Prussian blue, and its role as a highly effective anti-caking agent (E536) in food-grade salt .

1
Supports anti-caking formulation studies for salt matrices
2
Enables selective Fe(III) detection and Prussian blue synthesis
3
Standard redox probe for electrochemical sensor benchmarking

Why Tetrapotassium Ferrocyanide is Irreplaceable


Despite sharing the same [Fe(CN)₆]⁴⁻ anion core, in-class ferrocyanide salts and alternative anti-caking agents exhibit quantifiable differences in solubility, thermal behavior, and application-specific efficacy. Tetrapotassium ferrocyanide's specific solubility profile (28.9 g/100 mL at 20°C) differs from sodium ferrocyanide, directly impacting precipitation-based synthesis and purification protocols [1]. More critically, in salt anti-caking applications, its efficacy is not simply a function of the ferrocyanide ion; a direct comparison reveals that ammonium ferric citrate requires a 4-5× higher dosage (20-25 mg/kg vs. 5 mg/kg) to achieve equivalent anti-caking performance, while also imparting an undesirable yellow tint [2]. These practical and economic differentials preclude generic substitution without rigorous re-validation.

Sodium ferrocyanide Higher aqueous solubility may alter precipitation-based isolation and purification workflows; synthesis conditions may not directly transfer.
Ammonium ferric citrate Requires substantially higher dosage and may impart yellow tint to product; anti-caking performance and color neutrality may not match without re-evaluation.

Tetrapotassium Ferrocyanide Evidence Guide


Anti-Caking Efficacy in Salt

In a direct application comparison for preventing sodium chloride caking, tetrapotassium ferrocyanide demonstrates significantly superior efficacy compared to ammonium ferric citrate [1]. The compound achieves effective anti-caking performance at a dosage of 5 mg per kg of salt [1]. In contrast, ammonium ferric citrate requires a dosage of 20-25 mg per kg of salt to achieve the same level of anti-caking effect [1]. Additionally, ammonium ferric citrate imparts a pale yellow color to the salt, whereas tetrapotassium ferrocyanide does not alter the desirable white appearance [1]. This represents a 4- to 5-fold improvement in dose efficiency.

Anti-Caking Dose
Head-to-head
Target 5 mg/kg; Comparator 20–25 mg/kg; ~4–5× lower dosage
Supports dose efficiency and color neutrality assessment in salt formulation research
Reported anti-caking endpoint context
Food Science Additive Technology Anti-caking Agent

Aqueous Solubility vs. Sodium Ferrocyanide

The solubility of tetrapotassium ferrocyanide in water is a critical differentiator in synthetic procedures. A study comparing the solubilities of sodium and potassium ferrocyanides established that potassium ferrocyanide exhibits lower aqueous solubility, enabling its precipitation from solutions containing potassium chloride . This property is exploited in a preparation method where sodium ferrocyanide, a more soluble and readily available starting material, is converted and precipitated as the less soluble tetrapotassium salt upon addition of KCl . The specific solubility of the trihydrate is 28.9 g/100 mL at 20°C [1].

Solubility vs Na Salt
Class-level
Lower solubility enables precipitation from KCl; Na analogue remains dissolved
Key to industrial synthesis and purification workflow selection
Class-level solubility context; verify for specific conditions
Synthetic Chemistry Process Engineering Crystallization

Fe(III) Detection vs. Ferricyanide

Tetrapotassium ferrocyanide and potassium ferricyanide (K₃[Fe(CN)₆]) form a classic reversible redox couple, but their distinct oxidation states confer different chemical reactivities [1]. Ferrocyanide ([Fe(II)(CN)₆]⁴⁻) is a reducing agent that can be oxidized to ferricyanide, for example, by treatment with chlorine gas: 2 K₄[Fe(CN)₆] + Cl₂ → 2 K₃[Fe(CN)₆] + 2 KCl [1]. Crucially, only ferrocyanide reacts with Fe³⁺ ions to form the intensely colored Prussian blue precipitate (Fe₄[Fe(CN)₆]₃), a reaction not given by ferricyanide, which forms a soluble brown complex [2]. This difference is the basis for the use of tetrapotassium ferrocyanide as a selective reagent for detecting ferric iron.

Fe(III) Detection
Class-level
Prussian blue precipitate with Fe³⁺; ferricyanide gives soluble brown complex
Essential for selective iron analysis and pigment synthesis research
Qualitative redox differentiation; review matrix interferences
Analytical Chemistry Electrochemistry Redox Titration

Thermal Dehydration Profile

The thermal behavior of tetrapotassium ferrocyanide is defined by its hydration state. The commonly available trihydrate form (K₄[Fe(CN)₆]·3H₂O) begins to lose its water of crystallization upon heating to 70°C, transitioning to a hygroscopic, anhydrous white powder by 100°C [1]. This anhydrous form is distinct and can be obtained intentionally. This dehydration process is not observed in all related compounds and has practical implications. For instance, in electrochemistry, the use of anhydrous ferrocyanide may be preferred to avoid interference from water in non-aqueous solvents or to achieve precise stoichiometry in solid-state reactions .

Dehydration Onset
Reported
Starts 70 °C, complete 100 °C (trihydrate to anhydrous)
Critical for anhydrous form requirements and hygroscopicity control
Material property context; confirm lot-specific hydration state
Materials Science Thermal Analysis Formulation Stability

Electrochemical Probe Sensitivity

The well-defined, quasi-reversible redox behavior of the [Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻ couple makes ferrocyanide a standard probe for evaluating electrode materials and sensor performance [1]. A study on a novel limiting-current sensor for detecting ferrocyanide/ferricyanide ions reported a detection limit and sensitivity that were one and two orders of magnitude better, respectively, than previously reported sensors [2]. The study demonstrated a linear detection range for molar concentrations between 10⁻⁵ and 10⁻³ M with less than 1% measurement dispersion [2].

Sensor Performance
Reported
LOD ~10× lower, sensitivity ~100× higher vs prior sensors
Supports electrochemical sensor benchmarking and calibration studies
Reported 10⁻⁵–10⁻³ M linear range; verify electrode-specific behavior
Electrochemistry Sensor Technology Analytical Methods

Tetrapotassium Ferrocyanide Applications


Anti-Caking Agent for Salts

For formulators seeking to maintain the free-flowing properties of sodium chloride in humid environments, tetrapotassium ferrocyanide (E536) is the most dose-efficient option. As shown in Section 3, it achieves effective anti-caking at 5 mg/kg, a 4-5x lower dosage than ammonium ferric citrate (20-25 mg/kg), without causing discoloration [1]. This translates to lower additive costs per ton of salt produced and maintains the desired white product appearance, making it the preferred choice for both table salt and road salt applications [2].

Iron(III) Detection and Prussian Blue Synthesis

In analytical chemistry and materials science laboratories, tetrapotassium ferrocyanide is the required precursor for the specific detection of ferric ions. Its reaction with Fe³⁺ yields a distinct Prussian blue precipitate, a property not shared by its oxidized counterpart, potassium ferricyanide [1]. This selectivity is essential for qualitative spot tests, quantitative colorimetric assays, and as a reliable method for synthesizing Prussian blue and its analogues for applications in pigments, electrocatalysis, and energy storage [2].

Redox Probe for Sensor Development

The highly reversible and well-characterized ferrocyanide/ferricyanide redox couple is a universal standard in electrochemistry. Researchers developing new electrode materials, such as porous nickel, or novel sensor architectures use tetrapotassium ferrocyanide solutions to benchmark device performance [1]. Its ability to be detected with high sensitivity (10x lower LOD and 100x higher sensitivity compared to older sensors) allows for precise quantification of electrode kinetics and mass transport properties, making it an indispensable tool for academic and industrial R&D in sensor technology [2].

Application
Selection Property
Validation Focus
Anti-caking formulation studies
Dose-efficiency and color retention in salt matrices
Minimum effective dosage and visual consistency under humid conditions
Iron(III) detection and Prussian blue synthesis
Selective Fe³⁺ precipitation reactivity
Specificity of Prussian blue formation vs. soluble complexes
Electrochemical probe development
Reversible redox couple behavior
Electrode kinetics, detection limits, and mass transport parameters

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